

# Spectral Analysis of 5-Bromo-2-chlorobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-2-chlorobenzaldehyde

Cat. No.: B064787

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This technical guide provides a comprehensive overview of the spectral data for the compound **5-Bromo-2-chlorobenzaldehyde** ( $C_7H_4BrClO$ ), a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## Introduction

**5-Bromo-2-chlorobenzaldehyde** is a disubstituted aromatic aldehyde. The presence of bromine and chlorine atoms, along with the aldehyde functional group, results in a unique spectral signature that is crucial for its identification and characterization. This guide presents a compilation of experimental and predicted spectral data to facilitate its use in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the  $^1H$  and predicted  $^{13}C$  NMR spectral data for **5-Bromo-2-chlorobenzaldehyde**.

### $^1H$ NMR Spectral Data

The proton NMR spectrum reveals the arrangement of hydrogen atoms in the molecule. The experimental data in deuterated chloroform ( $\text{CDCl}_3$ ) is presented below.<sup>[1]</sup>

Table 1:  $^1\text{H}$  NMR Spectral Data of **5-Bromo-2-chlorobenzaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
10.41	Singlet	-	1H	Aldehyde proton (-CHO)
8.04	Doublet	2.5	1H	Aromatic proton (H-6)
7.65	Doublet of Doublets	8.3, 2.5	1H	Aromatic proton (H-4)
7.35	Doublet	8.6	1H	Aromatic proton (H-3)

### $^{13}\text{C}$ NMR Spectral Data (Predicted)

Due to the unavailability of experimental data, the  $^{13}\text{C}$  NMR chemical shifts have been predicted based on the analysis of similar substituted benzaldehydes. These predictions provide a reliable estimate for the carbon skeleton of the molecule.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data of **5-Bromo-2-chlorobenzaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment
189-192	Aldehyde Carbonyl (C=O)
138-141	Aromatic Carbon (C-Cl)
135-138	Aromatic Carbon (C-CHO)
133-136	Aromatic Carbon (C-H, C-4)
130-133	Aromatic Carbon (C-H, C-6)
128-131	Aromatic Carbon (C-H, C-3)
122-125	Aromatic Carbon (C-Br)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **5-Bromo-2-chlorobenzaldehyde** are predicted based on established correlations for aromatic aldehydes and halogenated compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 3: Predicted IR Absorption Frequencies for **5-Bromo-2-chlorobenzaldehyde**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode	Functional Group
3100-3000	Medium-Weak	C-H Stretch	Aromatic C-H
2850-2750	Weak	C-H Stretch	Aldehyde C-H
1710-1685	Strong	C=O Stretch	Aromatic Aldehyde
1600-1585	Medium	C=C Stretch	Aromatic Ring
1500-1400	Medium	C=C Stretch	Aromatic Ring
1100-1000	Strong	C-Cl Stretch	Aryl Chloride
700-600	Strong	C-Br Stretch	Aryl Bromide
900-675	Strong	C-H Out-of-plane Bend	Substituted Aromatic

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of **5-Bromo-2-chlorobenzaldehyde** is 217.91341 Da.<sup>[7]</sup> The predicted major fragment ions and their characteristic isotopic patterns are outlined below. The presence of both bromine (<sup>79</sup>Br and <sup>81</sup>Br in a ~1:1 ratio) and chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl in a ~3:1 ratio) will result in a complex and highly characteristic isotopic distribution for the molecular ion and any fragments containing these halogens.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of **5-Bromo-2-chlorobenzaldehyde**

m/z (for most abundant isotopes)	Ion Structure	Fragmentation Pathway
218/220/222	$[\text{C}_7\text{H}_4\text{BrClO}]^{+\bullet}$	Molecular Ion ( $\text{M}^{+\bullet}$ )
217/219/221	$[\text{C}_7\text{H}_3\text{BrClO}]^+$	Loss of $\text{H}^\bullet$
189/191/193	$[\text{C}_6\text{H}_4\text{BrCl}]^+$	Loss of CO
140/142	$[\text{C}_7\text{H}_4\text{ClO}]^+$	Loss of $\text{Br}^\bullet$
111/113	$[\text{C}_6\text{H}_4\text{Cl}]^+$	Loss of $\text{Br}^\bullet$ and CO
76	$[\text{C}_6\text{H}_4]^+$	Loss of $\text{Br}^\bullet$ , $\text{Cl}^\bullet$ , and CO

## Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **5-Bromo-2-chlorobenzaldehyde**.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Bromo-2-chlorobenzaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be required compared to  $^1\text{H}$  NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

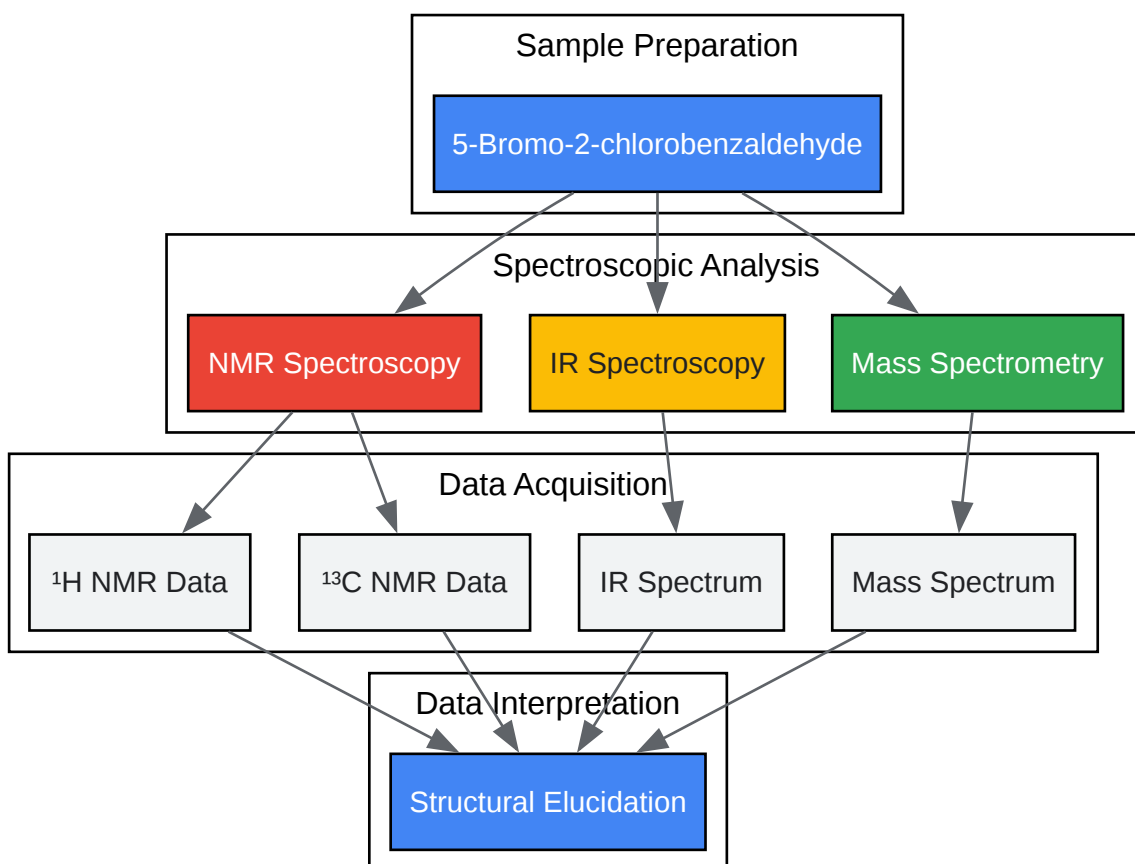
- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
- **Instrument Setup:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Collect the spectrum over a range of 4000-400  $\text{cm}^{-1}$ . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** Perform a background subtraction using a spectrum of the clean ATR crystal.

## Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS).
- **Ionization:** Use Electron Ionization (EI) at 70 eV to generate fragment ions.
- **Mass Analysis:** Scan a mass range appropriate for the compound, for example,  $m/z$  40-350.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed isotopic patterns with the theoretical patterns for compounds containing one bromine and one chlorine atom.

## Experimental Workflow

The logical flow of acquiring and analyzing the spectral data for **5-Bromo-2-chlorobenzaldehyde** is illustrated in the following diagram.



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*Experimental workflow for spectral analysis.*

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